What is the chemical structure of Dimethipin?
What is the chemical structure of Dimethipin?
An In-depth Technical Examination of the Chemical Structure, Properties, and Biological Activity of Dimethipin for Researchers, Scientists, and Drug Development Professionals.
Abstract
Dimethipin, chemically known as 5,6-dimethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide, is a sulfone-class chemical primarily utilized as a plant growth regulator, specifically as a defoliant and desiccant. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, mechanism of action, and relevant experimental protocols. The information is intended to serve as a foundational resource for professionals in research, drug development, and agricultural science.
Chemical Identity and Properties
Dimethipin is a white crystalline solid with a mild odor.[1] Its fundamental chemical and physical properties are summarized in the tables below, providing a concise reference for laboratory use.
Table 1: Chemical Identifiers of Dimethipin
| Identifier | Value |
| IUPAC Name | 5,6-dimethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide[1] |
| CAS Number | 55290-64-7[1] |
| Molecular Formula | C₆H₁₀O₄S₂[1] |
| Molecular Weight | 210.3 g/mol [1] |
| InChI | InChI=1S/C6H10O4S2/c1-5-6(2)12(9,10)4-3-11(5,7)8/h3-4H2,1-2H3 |
| SMILES | CC1=C(S(=O)(=O)CCS1(=O)=O)C |
Table 2: Physicochemical Properties of Dimethipin
| Property | Value |
| Melting Point | 167-169 °C[1] |
| Solubility in Water | 4.6 g/L at 25 °C[1] |
| Solubility in Organic Solvents (at 25 °C) | Acetonitrile: 180 g/LMethanol: 10.7 g/LToluene: 8.979 g/L[1] |
| Vapor Pressure | 3.8 x 10⁻⁷ mmHg at 25 °C |
| LogP (Octanol-Water Partition Coefficient) | -0.17[1] |
Spectroscopic Data
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a primary method for the analysis of Dimethipin. Key mass-to-charge ratios (m/z) observed in its mass spectrum include fragments at 118 and 105.[1] Tandem mass spectrometry (MS-MS) can provide further structural information.[1]
Infrared (IR) Spectroscopy
Product analysis of Dimethipin can be performed using infrared spectrometry.[1] The IR spectrum is expected to show strong absorption bands characteristic of S=O stretching vibrations from the sulfone groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) has been utilized for assessing the stability of pesticide stock solutions, including compounds with similar functional groups. While specific ¹H and ¹³C NMR chemical shifts for Dimethipin are not detailed in readily accessible sources, the expected spectra would show signals corresponding to the methyl and methylene (B1212753) protons and carbons in the dihydrodithiine ring.
Synthesis
The commercial synthesis of Dimethipin involves a two-step process.[1] The initial step is the formation of a sulfide (B99878) precursor, 2,3-dihydro-5,6-dimethyl-1,4-dithiin. This is typically achieved through a base-catalyzed cyclization reaction of 1,2-ethanedithiol (B43112) with 2,3-dibromobut-2-ene or an equivalent α,β-unsaturated dihalide. The subsequent step involves the oxidation of the sulfide precursor to the tetraoxide using an excess of a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), in a biphasic solvent system.
Figure 1: A simplified workflow for the synthesis of Dimethipin.
Mechanism of Action
Dimethipin acts as a defoliant and desiccant by interfering with protein synthesis in the plant epidermis.[1] This disruption leads to stress on the plant's stomatal system, causing rapid water loss and subsequent defoliation.[1] The precise molecular signaling pathways are not fully elucidated in public literature, but it is understood to influence hormonal pathways related to leaf abscission, such as those involving ethylene (B1197577) and abscisic acid.
The proposed mechanism involves the initial inhibition of protein synthesis, which then triggers a cascade of stress responses within the plant. This includes the production of stress-related hormones like ethylene and abscisic acid, which are known to play a central role in the regulation of leaf senescence and abscission.
Figure 2: Proposed signaling pathway for Dimethipin's defoliant action.
Experimental Protocols
This section provides an overview of a detailed experimental protocol for the analysis of Dimethipin residues in water samples using Gas Chromatography-Mass Spectrometry (GC-MS). This method is adapted from established procedures for pesticide residue analysis.
Determination of Dimethipin Residues in Water by GC-MS
Objective: To quantify the concentration of Dimethipin in water samples.
Materials:
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Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
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HP-5MS capillary column (or equivalent)
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Dichloromethane (B109758) (pesticide residue grade)
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Sodium sulfate (B86663) (anhydrous)
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Dimethipin analytical standard
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Separatory funnel
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Kuderna-Danish (KD) concentrator
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Nitrogen evaporator
Procedure:
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Sample Collection: Collect water samples in clean, amber glass bottles.
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Liquid-Liquid Extraction:
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Measure 1 liter of the water sample into a separatory funnel.
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Add 60 mL of dichloromethane and shake vigorously for 2 minutes.
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Allow the layers to separate and drain the organic layer into a flask.
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Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.
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Drying and Concentration:
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Pass the combined organic extracts through a column of anhydrous sodium sulfate to remove any residual water.
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Concentrate the extract to approximately 5 mL using a Kuderna-Danish apparatus.
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Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
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GC-MS Analysis:
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Inject 1-2 µL of the concentrated extract into the GC-MS system.
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GC Conditions:
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Injector Temperature: 250°C
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Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate.
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MS Conditions:
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Ion Source Temperature: 230°C
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Operate in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of Dimethipin (e.g., m/z 210, 118, 105).
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Quantification:
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Prepare a calibration curve using standard solutions of Dimethipin of known concentrations.
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Quantify the amount of Dimethipin in the sample by comparing its peak area to the calibration curve.
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Figure 3: Experimental workflow for the analysis of Dimethipin in water.
Conclusion
Dimethipin remains a significant compound in agricultural applications. This guide has provided a detailed technical overview of its chemical structure, properties, synthesis, and mode of action, supplemented with practical experimental protocols. It is intended that this compilation of data will be a valuable resource for researchers and professionals engaged in the study and application of this chemical. Further research into the specific molecular targets and signaling pathways of Dimethipin will undoubtedly provide a more complete understanding of its biological activity.
